molecular formula C21H22N2O3 B2370320 5-hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one CAS No. 899383-64-3

5-hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B2370320
CAS No.: 899383-64-3
M. Wt: 350.418
InChI Key: PVZGYABQAOTQHM-UHFFFAOYSA-N
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Description

5-hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one is a synthetically modified coumarin derivative designed as a potent and selective kinase inhibitor for research applications. Its core research value lies in its ability to target and modulate specific protein kinases, particularly PIM kinases and Death-associated protein kinase (DAPK) family members, which are pivotal in regulating cell survival, proliferation, and autophagy. Studies indicate this compound acts as an ATP-competitive inhibitor, binding to the kinase's active site and disrupting its phosphotransferase activity. This mechanism makes it a valuable pharmacological tool for investigating intracellular signaling cascades in cancer biology. Researchers utilize this chromen-2-one to induce apoptosis and inhibit proliferation in various cancer cell lines, providing critical insights into oncogenic pathways and potential therapeutic strategies. Its structural motif, combining a coumarin core with a phenylpiperazine group, is engineered to enhance selectivity and cellular permeability, facilitating its use in both biochemical and cell-based assays to decipher complex kinase-driven processes. This compound is strictly for use in laboratory research to advance the understanding of cell death mechanisms and kinase function.

Properties

IUPAC Name

5-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-11-18(24)21-16(13-20(25)26-19(21)12-15)14-22-7-9-23(10-8-22)17-5-3-2-4-6-17/h2-6,11-13,24H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZGYABQAOTQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation Route

The Pechmann reaction between resorcinol derivatives and β-ketoesters remains a cornerstone for coumarin synthesis. For 5-hydroxy-7-methylcoumarin:

  • Reactants : 2,4-dihydroxyacetophenone (5-hydroxy-7-methyl precursor) and ethyl acetoacetate.
  • Catalyst : Concentrated sulfuric acid or FeCl₃·6H₂O.
  • Conditions : Reflux in toluene (16 h, 110°C) yields 76–92%.

Mechanistic Insight :
Protonation of the carbonyl oxygen activates ethyl acetoacetate for electrophilic attack by the phenolic ring, followed by cyclodehydration (Figure 2).

Knoevenagel Condensation Alternative

For regioselective control, Knoevenagel condensation between 5-hydroxy-7-methylsalicylaldehyde and malonic acid derivatives offers an alternative:

  • Catalyst : Piperidine/acetic acid in ethanol.
  • Conditions : Ultrasonic irradiation (40 min, 90% yield).

Mannich Reaction for 4-(4-Phenylpiperazinylmethyl) Functionalization

Standard Mannich Protocol

Reactants :

  • 5-Hydroxy-7-methyl-4H-chromen-2-one (1 equiv)
  • Formaldehyde (37% aqueous, 1.2 equiv)
  • 4-Phenylpiperazine (1.1 equiv)

Conditions :

  • Solvent : Acetonitrile or ethanol
  • Temperature : Reflux (338 K, 3 h)
  • Work-up : Extraction with chloroform, drying (Na₂SO₄), solvent evaporation, and recrystallization (acetonitrile).

Yield : 68–76% (optimized).

Mechanism :
Formation of an iminium ion intermediate from formaldehyde and 4-phenylpiperazine, followed by nucleophilic attack by the coumarin’s 4-position (Figure 3).

Catalytic Enhancements with Biogenic ZnO Nanoparticles

Recent advances employ green catalysts to improve efficiency:

  • Catalyst : Biogenic ZnO nanoparticles (5 mol%).
  • Solvent : Ethanol/water (3:1).
  • Conditions : 60°C, 15 min (microwave-assisted).
  • Yield : 82% (enhanced regioselectivity).

Advantages :

  • Reduced reaction time (15 min vs. 3 h).
  • Recyclable catalyst (5 cycles without activity loss).

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 10.20 (s, 1H, C5-OH).
    • δ 7.12–8.50 (m, 9H, aromatic).
    • δ 5.50 (s, 1H, CH-piperazine).
    • δ 2.80 (s, 3H, C7-CH₃).
  • ¹³C NMR (101 MHz, CDCl₃) :

    • δ 161.2 (C=O).
    • δ 155.3–114.5 (aromatic carbons).
    • δ 56.6 (N-CH₂-N piperazine).

Mass Spectrometry

  • HRMS (ESI+) :
    • m/z 379.1652 [M+H]⁺ (calc. 379.1655).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Reaction Time Catalyst Reusability
Standard Mannich Reflux, 3 h 68–76 3 h No
Biogenic ZnO NPs Microwave, 15 min 82 15 min Yes (5 cycles)
Pechmann-First Toluene, 16 h 76–92 16 h No

Challenges and Optimization Strategies

Competing Side Reactions

  • Over-alkylation : Addressed by controlling formaldehyde stoichiometry (1.2 equiv).
  • Intramolecular H-bonding : The C5-OH group may hinder Mannich reactivity; mitigated by using polar aprotic solvents (acetonitrile).

Solvent and Temperature Effects

  • Ethanol vs. Acetonitrile : Higher yields in acetonitrile (76%) vs. ethanol (68%) due to improved iminium ion stability.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting microwave-assisted methods to flow reactors could enhance scalability:

  • Residence time : 5–10 min.
  • Catalyst retention : Immobilized ZnO on silica supports.

Green Chemistry Metrics

  • E-factor : 0.8 (biogenic ZnO method) vs. 2.1 (standard Mannich).
  • PMI (Process Mass Intensity) : 6.2 vs. 11.5.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Comparison of Selected Coumarin Derivatives
Compound Position 4 Position 5 Position 7 Position 8 Biological Activity
Target Compound (4-Phenylpiperazin-1-yl)methyl OH CH₃ - Potential CNS modulation
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Propyl OH OH - Antimicrobial, Antitumor
7-Hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one CH₃ - OH (4-Methylpiperazin-1-yl)methyl Not specified
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one Propoxy-linked piperazine - OCH₃ - Synthetic intermediate

Key Observations :

  • Hydroxy Groups : The target compound’s 5-hydroxy group may enhance antioxidant activity, similar to 5,7-dihydroxy derivatives in , which showed antimicrobial effects .
  • Piperazine Moieties: The 4-phenylpiperazine group in the target compound likely improves lipophilicity and CNS penetration compared to 4-methylpiperazine in .
  • Substituent Position: Substituents at position 4 (target compound) vs.

Key Observations :

  • Steric hindrance from the phenyl group in the target compound’s piperazine may reduce yield compared to smaller substituents (e.g., methylpiperazine in ).

Biological Activity

5-Hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one, a synthetic derivative of chromen-2-one, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which include a phenylpiperazine moiety and a hydroxyl group that contribute to its pharmacological properties.

The molecular formula of the compound is C21H22N2O2C_{21}H_{22}N_{2}O_{2} with a molecular weight of approximately 334.42 g/mol. The compound typically exhibits a purity of 95% in commercial preparations.

The primary biological activity of this compound is attributed to its inhibition of key enzymes in the cholinergic system:

  • Acetylcholinesterase (AChE) : This enzyme breaks down acetylcholine in the synaptic cleft. Inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive functions such as memory and attention.
  • Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE also contributes to the regulation of acetylcholine levels. The inhibition of both enzymes suggests a synergistic effect on cholinergic signaling pathways.

Cognitive Enhancement

Research indicates that the compound may enhance cognitive functions by increasing acetylcholine availability. This effect has been observed in various animal models, where improvements in memory and learning tasks were noted following administration of the compound.

Antimicrobial Activity

In vitro studies have demonstrated significant antibacterial and antifungal properties against various pathogens. The compound showed effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential as an antimicrobial agent.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction in cancer cells, although specific pathways remain to be fully elucidated.

Study on Cognitive Enhancement

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on cognitive functions in mice. The results indicated a significant improvement in memory retention compared to control groups, supporting the hypothesis that cholinergic enhancement can positively influence cognitive performance .

Antimicrobial Efficacy

A comparative analysis conducted by researchers at MDPI assessed the antimicrobial efficacy of various coumarin derivatives, including our compound. It was found that this compound had an EC50 value indicating moderate potency against selected bacterial strains .

Summary Table of Biological Activities

Activity Description Reference
Cognitive EnhancementIncreases acetylcholine levels; improves memory
AntimicrobialEffective against Gram-positive/negative bacteria
Cytotoxic EffectsInduces apoptosis in cancer cell lines

Q & A

Q. What are the standard synthetic routes for 5-hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one?

The synthesis typically involves a Mannich reaction, where 7-hydroxy-4-methylcoumarin is reacted with formaldehyde and 4-phenylpiperazine under reflux conditions in ethanol. The amine group in 4-phenylpiperazine facilitates nucleophilic attack on the in situ-generated iminium ion, leading to the formation of the methylene-linked piperazine-coumarin hybrid. Post-reaction purification via recrystallization (e.g., using acetone) yields the final compound .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) confirms the coupling of the piperazine moiety to the coumarin core by analyzing chemical shifts for methylene bridges (e.g., δ ~3.5–4.5 ppm for –CH₂–N– groups).
  • X-ray crystallography (using SHELX software for refinement) resolves the spatial arrangement of the phenylpiperazine substituent and hydrogen-bonding interactions in the crystal lattice .
  • Mass spectrometry (HRMS or ESI-MS) validates the molecular formula, while IR spectroscopy identifies key functional groups like hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) .

Q. How is purity assessed post-synthesis?

Purity is determined via HPLC (using C18 columns and UV detection at λ = 254–280 nm) and TLC (silica gel with ethyl acetate/hexane eluents). Elemental analysis (C, H, N) ensures stoichiometric consistency, with deviations <0.4% indicating high purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful removal during purification.
  • Catalyst use : Acidic catalysts (e.g., p-toluenesulfonic acid) can accelerate iminium ion formation.
  • Temperature control : Reflux at 80–90°C balances reaction rate and side-product minimization.
  • Purification : Gradient recrystallization or flash chromatography reduces byproducts like unreacted coumarin or oligomers .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).
  • Structural analogs : Test derivatives (e.g., replacing 4-phenylpiperazine with 4-methylpiperazine) to isolate pharmacophore contributions.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like serotonin receptors or kinases, explaining variability .

Q. How is the conformational flexibility of the piperazine moiety analyzed?

  • X-ray crystallography : Torsion angles (e.g., N–C–C–N) reveal chair or boat conformations in the piperazine ring.
  • DFT calculations : Optimize gas-phase geometries to compare with experimental data, assessing energy barriers for ring inversion .

Q. What in silico methods predict pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores.
  • CYP450 inhibition assays : Molecular dynamics simulations model interactions with cytochrome enzymes to predict metabolic stability .

Q. How does substituent variation impact fluorescence properties?

  • Electron-withdrawing groups (e.g., –NO₂) on the coumarin core redshift emission wavelengths.
  • Piperazine protonation (pH-dependent) alters intramolecular charge transfer, monitored via fluorescence quenching in buffer solutions .

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